molecular formula C26H24FNO4 B8229292 Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid

Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid

Cat. No.: B8229292
M. Wt: 433.5 g/mol
InChI Key: QEWGEYQPSUYSOD-DEOSSOPVSA-N
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Description

Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid is a fluorinated amino acid derivative widely used in peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group during solid-phase peptide synthesis (SPPS), while the 3-fluorophenyl side chain introduces hydrophobicity and electronic effects critical for modulating peptide interactions. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and binding specificity in therapeutic peptides .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(3-fluorophenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO4/c27-18-9-5-7-17(15-18)8-6-14-24(25(29)30)28-26(31)32-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,28,31)(H,29,30)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWGEYQPSUYSOD-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting material, (S)-2-amino-5-(3-fluorophenyl)pentanoic acid, is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

    Optimization of reaction conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.

    Purification and quality control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

    Deprotected amino acid: Removal of the Fmoc group yields (S)-2-amino-5-(3-fluorophenyl)pentanoic acid.

    Peptides: Coupling reactions result in the formation of peptides with the desired sequence.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group
Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid serves as a protecting group in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during synthesis, allowing for selective reactions at other sites on the molecule. This capability is crucial for creating complex peptide structures without interference from other functional groups.

Advantages

  • Stability : The Fmoc group is stable under various reaction conditions, making it suitable for multiple synthetic steps.
  • Ease of Removal : The Fmoc group can be easily removed under mild basic conditions, facilitating further modifications.

Drug Development

Peptide-Based Pharmaceuticals
This compound plays a significant role in the design of peptide-based drugs. Its unique structure allows researchers to modify peptides while maintaining their biological activity, which is essential for developing effective therapeutics targeting specific diseases.

Case Study: Anticancer Research
Research has demonstrated that peptides synthesized using this compound exhibit enhanced stability and efficacy against cancer cell lines. For instance, peptides that target specific receptors on cancer cells have shown promising results in preclinical studies, indicating potential for future clinical applications.

Bioconjugation

Facilitating Biomolecule Attachment
The compound is utilized in bioconjugation techniques, which involve attaching peptides to other biomolecules such as proteins or antibodies. This application is essential for developing targeted drug delivery systems and diagnostics.

Example Application
In immunotherapy, this compound has been used to conjugate therapeutic peptides to antibodies, enhancing the specificity and efficacy of treatment against certain cancers.

Neuroscience Research

Neuroprotective Effects
Derivatives of this compound are being explored for their potential neuroprotective effects. Research indicates that these compounds may contribute to the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Research Findings
Studies have shown that specific analogs can inhibit neuroinflammation and promote neuronal survival in vitro, suggesting their potential as therapeutic agents in neurodegenerative conditions.

Material Science

Development of Biomaterials
In material science, this compound is investigated for creating novel biomaterials that mimic natural tissues. Its properties allow for the design of materials suitable for regenerative medicine applications.

Application Area Description
Peptide SynthesisProtecting group in solid-phase synthesis; allows selective modifications
Drug DevelopmentDesign of stable peptide-based pharmaceuticals
BioconjugationAttachment of peptides to biomolecules for targeted therapies
Neuroscience ResearchInvestigation of neuroprotective effects for neurodegenerative diseases
Material ScienceCreation of biomaterials mimicking natural tissues

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-fluorophenyl substituent distinguishes this compound from analogs with alternative aryl or heteroaryl groups. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid 3-F 449.9 Enhanced metabolic stability, hydrophobic interactions
Fmoc-(S)-2-amino-5-(4-chlorophenyl)pentanoic acid 4-Cl 449.9 Increased steric bulk, potential halogen bonding
Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid 3-CH3 410.5 Hydrophobic, minimal electronic effects
Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid 3-OCH3 451.9 Electron-donating group, polarity modulation
Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid 2-F 449.9 Altered steric/electronic profile due to ortho substitution

Key Findings :

  • Electron-withdrawing groups (e.g., F, Cl) improve oxidative stability and influence binding affinity in enzyme inhibitors .
  • Ortho-substituted fluorine (2-F) may introduce steric hindrance, reducing coupling efficiency in SPPS compared to para/meta positions .

Functional Group Modifications on the Side Chain

Variations in the pentanoic acid side chain’s functional groups enable diverse applications:

Compound Name Functional Group Applications References
Fmoc-(S)-2-amino-5-(tritylthio)pentanoic acid -S-Trityl Thiol protection, site-specific conjugation
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid -N3 Click chemistry, bioconjugation
Fmoc-L-Arg(Boc-NH)(Pbf)-OH Guanidino Enzyme inhibition (e.g., arginase I)

Key Findings :

  • Azido groups enable bioorthogonal reactions for labeling or drug delivery .
  • Guanidino-modified derivatives exhibit potent inhibition of metalloenzymes like arginase I due to mimicry of natural substrates .

Physicochemical Properties

  • Solubility : Fluorinated derivatives exhibit lower aqueous solubility compared to methoxy or hydroxyl analogs, necessitating organic solvents (e.g., DMF) for SPPS .
  • Stability : Fluorine’s electronegativity reduces susceptibility to enzymatic degradation, enhancing peptide half-life .

Biological Activity

Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid is a fluorinated amino acid that has garnered attention for its potential applications in medicinal chemistry and biochemistry. Its unique structure, featuring a fluorinated phenyl group, enhances its biological activity, making it a valuable compound in various research contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Transport Mechanisms : Research indicates that the compound is taken up by cells through sodium-independent transport systems, particularly system L transporters. This characteristic enhances its bioavailability in various tissues, including gliomas .
  • Inhibition of Enzymatic Activity : The compound has been shown to interact with neuronal nitric oxide synthase (nNOS), leading to its inactivation through oxidative demethylation mechanisms. This interaction may have implications for neurological disorders where nitric oxide plays a critical role .
  • Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit potent inhibition of cancer cell proliferation, particularly in models like L1210 mouse leukemia cells. The IC50 values for these compounds were found to be in the nanomolar range, suggesting strong antitumor potential .

Case Study 1: Tumor Imaging

A study involving (S)-[(18)F]FAMPe, a radiolabeled derivative of this compound, demonstrated its effectiveness as a tracer for brain tumor imaging. The compound showed higher tumor uptake compared to other established substrates, indicating its potential utility in diagnostic imaging for glioblastoma .

Case Study 2: Mechanistic Insights into nNOS Inactivation

Research exploring the interaction between (S)-2-amino-5-(3-fluorophenyl)pentanoic acid and nNOS revealed intricate details about its inactivation pathways. The study identified specific intermediates formed during the reaction and provided insights into how these interactions could be leveraged for therapeutic strategies against conditions characterized by excessive nitric oxide production .

Data Tables

Biological Activity IC50 Values (nM) Mechanism of Action
Inhibition of L1210 mouse leukemia cells< 10Intracellular release of active metabolites
Uptake in glioma cellsN/ASodium-independent transport via system L
Inactivation of neuronal nitric oxide synthaseN/AOxidative demethylation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid?

  • Methodology : The synthesis typically involves Fmoc protection of the amino group using Fmoc chloride in dichloromethane (DCM) or dimethylformamide (DMF) with a mild base (e.g., sodium bicarbonate) at 0–4°C to minimize racemization . Subsequent coupling to the 3-fluorophenylpentanoic acid backbone requires activation via carbodiimides (e.g., DCC or EDCI) and catalytic DMAP. Purification via reverse-phase HPLC or flash chromatography is critical to achieve >95% purity .

Q. How does the Fmoc protection strategy enhance peptide synthesis efficiency for this compound?

  • Mechanistic Insight : The Fmoc group provides orthogonal protection, allowing selective deprotection under basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side chains. This enables iterative solid-phase peptide synthesis (SPPS), particularly for fluorinated analogs requiring precise regioselectivity .

Q. What analytical techniques are recommended for characterizing purity and stereochemical integrity?

  • Methods :

  • HPLC-MS : To confirm molecular weight (expected [M+H]⁺: ~449.9 g/mol) and purity.
  • Circular Dichroism (CD) : To verify the (S)-configuration by comparing optical activity to known standards .
  • ¹H/¹³C NMR : Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the fluorine-coupled splitting in the 3-fluorophenyl group .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence peptide stability and binding affinity compared to chlorophenyl or non-halogenated analogs?

  • Comparative Analysis :

  • Electronic Effects : The electron-withdrawing fluorine atom increases the compound’s polarity, enhancing solubility in aqueous-organic mixtures (critical for SPPS) but may reduce membrane permeability in bioactive peptides .
  • Steric Impact : Fluorine’s smaller van der Waals radius (1.47 Å vs. chlorine’s 1.75 Å) minimizes steric hindrance, improving coupling efficiency in sterically crowded peptide sequences .
  • Case Study : In a 2024 study, fluorophenyl-containing peptides showed 15% higher α-helix stability than chlorophenyl analogs in CD assays, attributed to fluorine’s electronegativity stabilizing backbone hydrogen bonds .

Q. What strategies mitigate contradictions in peptide coupling yields observed under varying SPPS conditions?

  • Troubleshooting Framework :

  • Solvent Optimization : Replace DCM with DMF for better swelling of resin-bound peptides, improving accessibility of reactive sites .
  • Temperature Control : Conduct couplings at 25°C instead of 0°C to accelerate reaction kinetics without significant epimerization .
  • Additives : Use 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve activation efficiency of the carboxylate group .

Q. How does this compound interact with enzymatic targets in nitric oxide synthase (NOS) inhibition studies?

  • Mechanistic Study : While direct data on fluorophenyl derivatives is limited, structurally related compounds (e.g., (S)-2-amino-5-(methylthio)pentanoic acid) inhibit NOS by mimicking arginine’s guanidinium group, competitively binding the active site. Fluorine’s electronegativity may enhance binding via dipole interactions with conserved aspartate residues .

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